molecular formula C11H8O5 B1361118 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 20300-59-8

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1361118
CAS RN: 20300-59-8
M. Wt: 220.18 g/mol
InChI Key: VEEGNDSSWAOLFN-UHFFFAOYSA-N
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Description

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound with the molecular formula C11H8O5 . It is also known as a fluorescent dye with an excitation peak at 355 nm and an emission peak at 405 nm . It can be used to label peptides .


Synthesis Analysis

The synthesis of coumarin derivatives, such as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been a subject of study due to their usage in pharmacy and medicine . A series of novel 7-hydroxycoumarin-3-carboxamides was synthesized by the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines .


Molecular Structure Analysis

The non-H atoms of the coumarin unit are essentially coplanar in the molecule of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. The methoxy and carboxylate groups form dihedral angles of 6.5 (4) and 6.7 (4)°, respectively, with this group .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid are not detailed in the search results, it is known that coumarin derivatives could be obtained from different starting materials with various methods .


Physical And Chemical Properties Analysis

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has a molecular weight of 219.17 g/mol . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Fluorescence Properties

  • 7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid, a derivative of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been synthesized and found to exhibit excellent fluorescence in ethanol solution and the solid state, useful for molecular recognition and fluorescence applications (Shi, Liang, & Zhang, 2017).

Antibacterial and Antifungal Agents

  • Novel series of derivatives containing the 2H-chromen-2-one moiety, synthesized using 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid as a precursor, have shown potential as antibacterial and antifungal agents (Mahesh et al., 2022).

Crystal Structure Analysis

  • The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has been determined, contributing to the understanding of the molecular structure and properties of related compounds (Li et al., 2010).

Synthesis of Photochromic Materials

  • Chromene chromium carbene complexes, including derivatives of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, have been used in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006).

Cytotoxic Constituents Study

  • Derivatives of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid have been identified in the study of cytotoxic constituents from Clausena lansium, showing potential in cancer research (Jiang et al., 2014).

Antifungal Activities in Plant Extracts

  • Plant extracts containing chromenes, such as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, have demonstrated antifungal activities, contributing to the understanding of natural plant defense mechanisms (Salazar et al., 2005).

Future Directions

The study of coumarin derivatives, such as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, continues to be an important area of research due to their usage in pharmacy and medicine . The development of new synthesis methods and techniques for these compounds could lead to the development of new drugs .

properties

IUPAC Name

7-methoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGNDSSWAOLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342708
Record name 7-Methoxycoumarin-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS RN

20300-59-8
Record name 7-Methoxycoumarin-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxycoumarin-3-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
LR NAGARAJU, P THIBBEGOWDA… - Journal of Single …, 2014 - uomphysics.net
… In view of biological importance of coumarin derivatives, we have synthesized one of the coumarin derivatives 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester and has …
Number of citations: 0 uomphysics.net
NL Rani, T Prashanth, MA Sridhar… - … Crystals and Liquid …, 2015 - Taylor & Francis
… 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester (3) was synthesized form 2-hydroxy-4-methoxy-benzaldehyde (1) (0.0042 mol) and diethyl malonate (2) (0.0042 mol) in the …
Number of citations: 2 www.tandfonline.com
SY Khatavi, K Kantharaju - Current Microwave Chemistry, 2018 - ingentaconnect.com
Background: Agro-waste derived extracts such as Water Extract of Banana (WEB), Water Extract of Rice Straw Ash (WERSA), and Water Extract of Papaya Bark Ash (WEPBA) have …
Number of citations: 5 www.ingentaconnect.com
GR Bardajee, MA Winnik, AJ Lough - Acta Crystallographica Section …, 2007 - scripts.iucr.org
In the title molecule, C11H8O5, the non-H atoms of the coumarin unit are essentially coplanar; the methoxy and carboxylate groups form dihedral angles of 6.5 (4) and 6.7 (4), …
Number of citations: 3 scripts.iucr.org
T Prashanth, BRV Avin, P Thirusangu… - Biomedicine & …, 2019 - Elsevier
… The result indicates that, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid [4-(4-methoxy-phenyl)-thiazol-2-yl]-amide (13f) showed potent activity against EAC and DLA cells in MTT (…
Number of citations: 42 www.sciencedirect.com
A Weather, Z Sweatman, J Bae, I Lebedyeva - 2018 - augusta.openrepository.com
… In this work, we attempted to design versatile 7-methoxy-2-oxo-2H-chromene-3carboxylic acid (DA) labeled amino acid-containing biosensors taking into account DA relative orientation …
Number of citations: 0 augusta.openrepository.com
M Khoobi, F Molaverdi, M Alipour, F Jafarpour… - Tetrahedron, 2013 - Elsevier
… Operation as above with 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (0.1 mmol), phenylboronic acid (0.2 mmol, 2 equiv), compound 3g was obtained as white solid (0.018 g, 70%)…
Number of citations: 16 www.sciencedirect.com
L Wei, J Wang, X Zhang, P Wang, Y Zhao… - Journal of Medicinal …, 2017 - ACS Publications
A family of 2H-chromen-2-one derivatives were identified as G protein-coupled receptor-35 (GPR35) agonists using dynamic mass redistribution assays in HT-29 cells. The compounds …
Number of citations: 25 pubs.acs.org
C Davoine, A Traina, J Evrard, S Lanners… - European Journal of …, 2023 - Elsevier
Previously, we described weak coumarin inhibitors of factor XIIa, a promising target for artificial surface-induced thrombosis and various inflammatory diseases. In this work, we used …
Number of citations: 0 www.sciencedirect.com
E Kowalska, A Artelska, A Albrecht - The Journal of Organic …, 2022 - ACS Publications
In the manuscript, reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids is described. It utilizes the photocatalytic activation of (cyano)azaarenes in the presence of …
Number of citations: 5 pubs.acs.org

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